molecular formula C19H32O2 B3044287 Methyl octadec-9-EN-12-ynoate CAS No. 2907-83-7

Methyl octadec-9-EN-12-ynoate

Cat. No.: B3044287
CAS No.: 2907-83-7
M. Wt: 292.5 g/mol
InChI Key: PBUBQZYMYOKABE-UHFFFAOYSA-N
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Description

Methyl octadec-9-EN-12-ynoate is an organic compound with the molecular formula C19H32O2. It is a methyl ester derivative of octadec-9-enoic acid, featuring both a double bond and a triple bond in its long carbon chain. This compound is known for its unique structure, which combines unsaturation at different positions, making it an interesting subject for chemical research and industrial applications .

Scientific Research Applications

Methyl octadec-9-EN-12-ynoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-9-EN-12-ynoate can be synthesized through various methods. One common approach involves the esterification of octadec-9-enoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of octadec-9-ynoic acid with methanol under similar conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-9-EN-12-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl octadec-9-EN-12-ynoate involves its interaction with various molecular targets. The compound’s unsaturated bonds allow it to participate in reactions that modify biological molecules, potentially affecting cellular pathways and enzyme activities. Its ester group can be hydrolyzed to release the active acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octadec-9-EN-12-ynoate is unique due to its combination of a double bond and a triple bond in the same molecule.

Properties

IUPAC Name

methyl octadec-9-en-12-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBQZYMYOKABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336835
Record name 9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2907-83-7
Record name 9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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